molecular formula C15H17N3O3 B2555563 (3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 1396799-81-7

(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone

Cat. No. B2555563
M. Wt: 287.319
InChI Key: NBFVKSGUYIFUTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a useful research compound. Its molecular formula is C15H17N3O3 and its molecular weight is 287.319. The purity is usually 95%.
The exact mass of the compound (3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has focused on the synthesis and ring-opening reactions of cyclopropane and oxadiazole derivatives, illustrating the compound's utility in generating novel bicyclic structures with potential in drug development and materials science. Butler et al. (2000) explored the addition reactions of dimethoxycarbene to electron-deficient double bonds in cyclobutene diesters, yielding bicyclo[2.1.0]pentanone acetals with potential as intermediates in organic synthesis (Butler, Halton, Warkentin, & Warrener, 2000).

Pharmacological Applications

  • The compound's oxadiazole and azetidine moieties are frequently studied for their pharmacological properties, including antimicrobial and anticancer activities. For example, Hafez, El-Gazzar, & Al-Hussain (2016) synthesized novel pyrazole derivatives with oxadiazolyl and pyrazolyl moieties showing significant anticancer activity, underscoring the therapeutic potential of structurally similar compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).

Metabolism and Drug Design

  • The metabolism of compounds containing strained rings such as the spiro-azetidine and oxadiazole rings in drug candidates is crucial for understanding their stability and reactivity in biological systems. Li et al. (2019) reported on the glutathione S-transferase-catalyzed formation of a glutathione-conjugated spiro-azetidine, shedding light on alternative metabolic pathways that could influence drug design and detoxification strategies (Li, Grönberg, Bangur, Hayes, Castagnoli, & Weidolf, 2019).

properties

IUPAC Name

[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-8-5-12(9(2)20-8)15(19)18-6-11(7-18)14-16-13(17-21-14)10-3-4-10/h5,10-11H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFVKSGUYIFUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CC(C2)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone

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